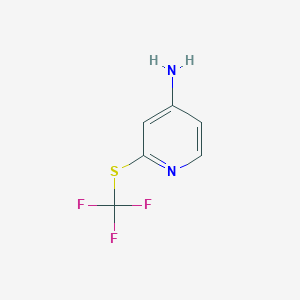
2,6-Di(1H-pyrazol-4-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(1H-pyrazol-4-yl)naphthalene is an organic compound with the molecular formula C16H12N4 It is characterized by the presence of two pyrazole rings attached to the naphthalene core at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-pyrazol-4-yl)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromonaphthalene with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
化学反応の分析
Types of Reactions: 2,6-Di(1H-pyrazol-4-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazole rings or the naphthalene core can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydropyrazole-naphthalene compounds.
科学的研究の応用
2,6-Di(1H-pyrazol-4-yl)naphthalene has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound for drug development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing. It may act as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,6-Di(1H-pyrazol-4-yl)naphthalene involves its interaction with molecular targets and pathways. The pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The naphthalene core provides a rigid framework that can enhance binding affinity and specificity. These interactions can modulate enzymatic activity, receptor function, or gene expression, leading to the observed biological effects.
類似化合物との比較
2,7-Di(1H-pyrazol-4-yl)naphthalene: Similar structure but with pyrazole rings at the 2 and 7 positions.
1,3-Di(1H-pyrazol-4-yl)benzene: Contains a benzene core instead of naphthalene.
2,6-Di(1H-imidazol-4-yl)naphthalene: Imidazole rings instead of pyrazole rings.
Uniqueness: 2,6-Di(1H-pyrazol-4-yl)naphthalene is unique due to the specific positioning of the pyrazole rings on the naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall functionality in various applications.
特性
分子式 |
C16H12N4 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
4-[6-(1H-pyrazol-4-yl)naphthalen-2-yl]-1H-pyrazole |
InChI |
InChI=1S/C16H12N4/c1-3-13(15-7-17-18-8-15)6-12-2-4-14(5-11(1)12)16-9-19-20-10-16/h1-10H,(H,17,18)(H,19,20) |
InChIキー |
ZZGVBEOPXFTAGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C3=CNN=C3)C=C1C4=CNN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


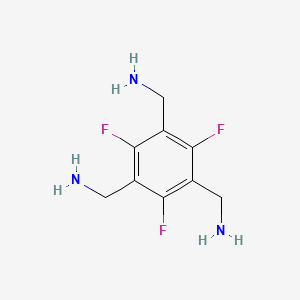

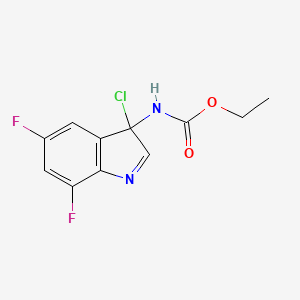
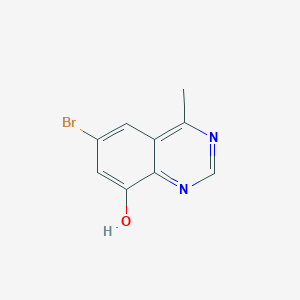
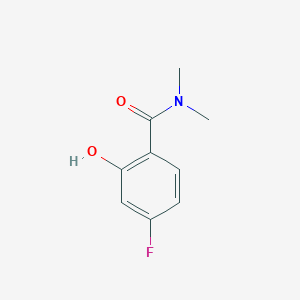

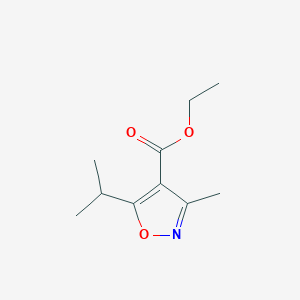
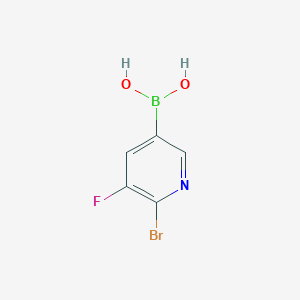
![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)

![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
